molecular formula C9H8FNO B15334418 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile

3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile

Cat. No.: B15334418
M. Wt: 165.16 g/mol
InChI Key: OEYJLYNXCRJJCH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is an organic compound that belongs to the benzonitrile family. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring with a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile typically involves multi-step organic reactionsFor instance, starting from 3-fluoro-5-methylbenzaldehyde, the compound can be synthesized through a series of reactions including reduction, cyanation, and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile

InChI

InChI=1S/C9H8FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,12H,5H2,1H3

InChI Key

OEYJLYNXCRJJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)F)C#N

Origin of Product

United States

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